molecular formula C9H5BrINO B1149015 6-Bromo-3-iodoquinolin-4(1H)-one CAS No. 1320361-71-4

6-Bromo-3-iodoquinolin-4(1H)-one

Cat. No. B1149015
M. Wt: 349.953
InChI Key: RTVKEUFMIJMMNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-3-iodoquinolin-4(1H)-one and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds and proceeding through cyclization and halogenation steps. For instance, Wang et al. (2015) describe a process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, undergoing cyclization and substitution reactions to yield the desired quinoline derivatives (Wang et al., 2015). Similarly, Wu et al. (2010) achieved the synthesis through a one-pot three-component reaction, highlighting the efficiency of such methods in constructing the quinoline core (Wu et al., 2010).

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : 6-Bromo-4-iodoquinoline is an important intermediate for synthesizing many biologically active compounds, such as GSK2126458. It is synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through steps including cyclization and substitution reactions (Wang et al., 2015).

  • Regioselective Functionalization : A method for the regioselective functionalization of quinolin-4(1H)-ones, starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, is based on sequential palladium-catalyzed cross-coupling reactions. This approach is useful for generating libraries of chemically diverse 4-quinolones (Mugnaini et al., 2011).

  • Preparation of 6-Aminoquinazolin-4(3H)-ones : The preparation of 6-aminoquinazolin-4(3H)-ones requires the use of platinum–metal group catalysis on corresponding C-6-iodo or 6-bromo precursors. This preparation method is significant for SNAr reactions directly at the unactivated C-6 position of the quinazolin-4(3H)-one nucleus (Barlaam et al., 2012).

  • Synthesis of Quinoline Derivatives : 6-Bromo- and 6-iodoquinolines are used in efficient and selective synthesis of various quinoline derivatives, playing a role in bromination reactions and as intermediates in further chemical transformations (Şahin et al., 2008).

  • Antifungal Bioactivities : Certain 3-alkylquinazolin-4-one derivatives, including 6-bromo-3-propylquinazolin-4-one, have been synthesized and found to possess good antifungal activity. This highlights the potential of these compounds in developing new antifungal agents (Ouyang et al., 2006).

  • Halofuginone Hydrobromide Synthesis : 6-Bromo-3-iodoquinolin-4(1H)-one derivatives are involved in the synthesis of halofuginone hydrobromide, an effective drug against several species of Eimeria in poultry, demonstrating its importance in veterinary medicine (Zhang et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302, H315, H319, and H335 . These statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-bromo-3-iodo-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVKEUFMIJMMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodoquinolin-4-OL

Citations

For This Compound
7
Citations
C Mugnaini, C Falciani, M De Rosa, A Brizzi… - Tetrahedron, 2011 - Elsevier
A practical and general synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one is described, based on regioselective sequential …
Number of citations: 34 www.sciencedirect.com
MJ Mphahlele - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
The 2,6,8‐triaryl‐3‐iodoquinolin‐4(1H)‐ones derived from the 2,6,8‐triarylquinolin‐4(1H)‐ones were found to undergo Suzuki–Miyaura cross‐coupling with arylboronic acids to afford …
Number of citations: 1 onlinelibrary.wiley.com
RSGR Seixas, VLM Silva, AMS Silva - Synthesis and Modification of …, 2016 - Springer
Metal-catalysed cross-coupling reactions have had a large impact on synthetic organic chemistry and have found many applications in target-oriented synthesis. Their widespread use …
Number of citations: 3 link.springer.com
P Ghosh, S Das - European Journal of Organic Chemistry, 2019 - Wiley Online Library
4‐Quinolone derivatives are serving as active components in diverse families of drugs such as antibacterial, antiviral, antimalarial, anticancer, antitumor and anti‐HIV agents. They have …
M Hu, S Zhang, C Qin, H Nie, Z Xiong… - The Journal of …, 2023 - ACS Publications
This work describes an effective C3–H halogenation of quinoline-4(1H)-ones under electrochemical conditions, in which potassium halides serve as both halogenating agents and …
Number of citations: 3 pubs.acs.org
K Mercédesz - 2015 - pea.lib.pte.hu
Using palladium-catalyzed homogeneous aminocarbonylation as a key reaction 3,17-dicarboxamido-androst-3,5,16-triene and 3,17-dicarboxamido-androst-2,4,16-triene derivatives …
Number of citations: 0 pea.lib.pte.hu
M Kiss, A Takacs, L Kollar - Current Green Chemistry, 2015 - ingentaconnect.com
This short review summarises the most important results obtained during the past decade in the field of palladium catalysed aminocarbonylation. In this reaction, using amines as N-…
Number of citations: 8 www.ingentaconnect.com

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